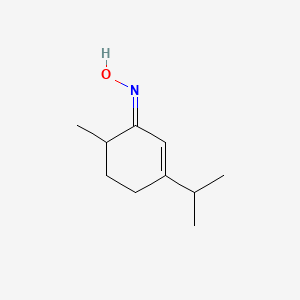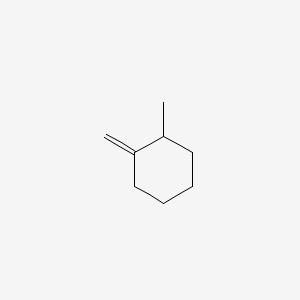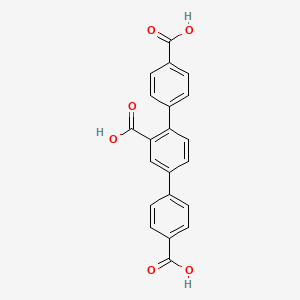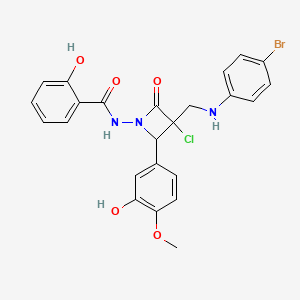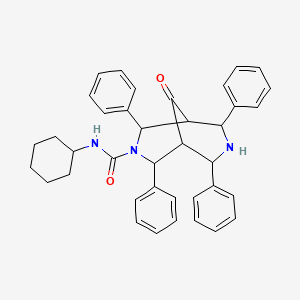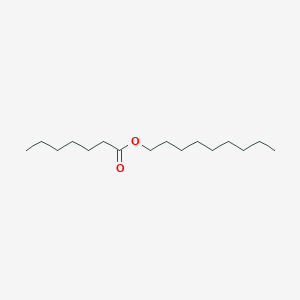
Nonyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonyl heptanoate is an organic compound with the chemical formula C₁₆H₃₂O₂ . It is an ester formed from nonyl alcohol and heptanoic acid. This compound is known for its pleasant odor and is often used in the fragrance and flavor industry .
Métodos De Preparación
Nonyl heptanoate is typically synthesized through an esterification reaction. This involves reacting nonyl alcohol with heptanoic acid in the presence of a catalyst such as sulfuric acid or an acidic resin. The reaction is carried out under controlled temperature and time conditions to yield the desired ester . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Nonyl heptanoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxygenated compounds.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Nonyl heptanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: this compound is used in studies related to olfactory receptors due to its distinct odor.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is widely used in the fragrance and flavor industry to impart pleasant scents and tastes to products
Mecanismo De Acción
The mechanism of action of nonyl heptanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparación Con Compuestos Similares
Nonyl heptanoate can be compared with other esters such as:
Ethyl heptanoate: Known for its fruity aroma.
Nonyl acetate: Used in fragrances for its floral scent.
Butyl butanoate: Commonly used for its pineapple-like smell.
What sets this compound apart is its unique combination of nonyl and heptanoic acid, which gives it a distinct odor profile and makes it particularly valuable in the fragrance industry .
Propiedades
Número CAS |
98841-69-1 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
nonyl heptanoate |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-10-11-13-15-18-16(17)14-12-8-6-4-2/h3-15H2,1-2H3 |
Clave InChI |
XCQXSYSIKVLBKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


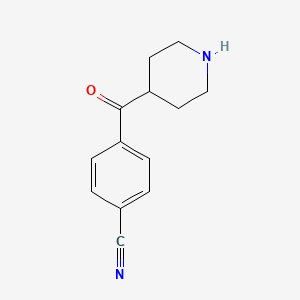
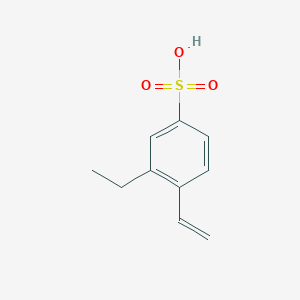
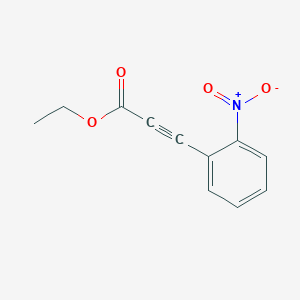
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
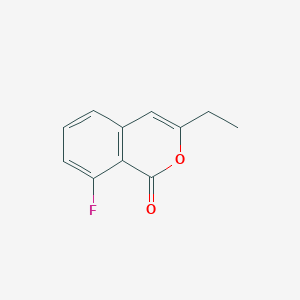
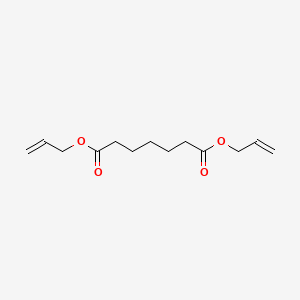
![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
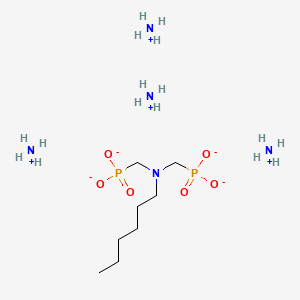
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
